8-Bromo-7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid
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Overview
Description
8-Bromo-7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by the presence of a bromine atom at the 8th position, a hydroxyl group at the 7th position, and a carboxylic acid group at the 3rd position on the benzopyran ring.
Preparation Methods
The synthesis of 8-Bromo-7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with sodium azides . Another method involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with anilines in dry dimethylformamide in the presence of diisopropylethylamine and propyl phosphoric acid anhydride .
Chemical Reactions Analysis
8-Bromo-7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include ketones, alcohols, and substituted coumarins.
Scientific Research Applications
8-Bromo-7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 8-Bromo-7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of serine proteases by binding to the active site of the enzyme, thereby preventing substrate binding and catalysis . Additionally, it can interfere with DNA replication by inhibiting DNA gyrase, an enzyme essential for DNA supercoiling .
Comparison with Similar Compounds
8-Bromo-7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. Similar compounds include:
6,8-Difluoro-7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid: Contains fluorine atoms instead of bromine, resulting in different reactivity and biological activity.
Coumarin-3-carboxylic acid: Lacks the bromine and hydroxyl groups, leading to different chemical behavior and applications.
2-Oxo-2H-chromene-3-carboxylic acid: A simpler coumarin derivative without the bromine and hydroxyl substitutions.
Properties
CAS No. |
116096-85-6 |
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Molecular Formula |
C10H5BrO5 |
Molecular Weight |
285.05 g/mol |
IUPAC Name |
8-bromo-7-hydroxy-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C10H5BrO5/c11-7-6(12)2-1-4-3-5(9(13)14)10(15)16-8(4)7/h1-3,12H,(H,13,14) |
InChI Key |
UWTKKIADRWMOJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=C(C(=O)O2)C(=O)O)Br)O |
Origin of Product |
United States |
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